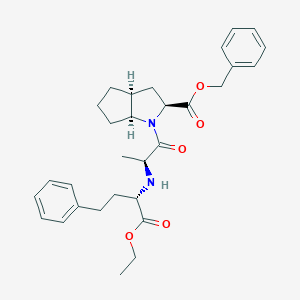

Ramipril Benzyl Ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMFAJWBVYHGL-SJSXQSQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435838 | |

| Record name | Ramipril Benzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87269-88-3 | |

| Record name | Ramipril benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril Benzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ramipril Benzyl Ester: A Key Prodrug Intermediate

Introduction: The Strategic Role of Benzyl Esterification in ACE Inhibitor Synthesis

Ramipril stands as a cornerstone in the management of hypertension and heart failure, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor.[1] It is administered as a prodrug, a strategically designed molecule that undergoes metabolic conversion in the liver to its active diacid form, ramiprilat. This prodrug approach significantly enhances oral bioavailability, a critical factor in therapeutic efficacy.[2][3]

The synthesis of Ramipril is a multi-step process where precise control over reactive functional groups is paramount. A key intermediate in this pathway is Ramipril Benzyl Ester, the subject of this guide.[4][5] The formation of this ester serves a critical strategic purpose: it employs a benzyl group to temporarily "protect" a carboxylic acid moiety on one of the core molecular fragments.[6][7] This protection prevents the carboxylic acid from engaging in undesirable side reactions during the crucial amide bond-forming coupling step, thereby directing the synthesis toward the desired product with high fidelity.[8][9]

This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Part 1: The Convergent Synthesis of this compound

The synthesis of this compound is a prime example of a convergent strategy, where two complex molecular fragments are prepared separately and then joined together in a final coupling step. This approach is highly efficient and facilitates the purification of intermediates. The core of the strategy involves the acylation of a protected bicyclic amino acid ester with an activated N-acyl amino acid derivative.

Caption: Convergent synthesis pathway for this compound.

Protocol 1: Esterification of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

The benzyl ester protection is a critical first step. The use of thionyl chloride with benzyl alcohol is an effective method for this transformation.

Rationale: Thionyl chloride activates the carboxylic acid by converting it to an acyl chloride in situ, which is then readily attacked by benzyl alcohol, a nucleophile. This method is highly efficient for forming the ester.

Step-by-Step Methodology:

-

Suspend (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (1.0 eq) in benzyl alcohol (10 volumes) with stirring at ambient temperature (25-30°C).[10]

-

Cool the resulting solution to 0-5°C in an ice bath.

-

Add thionyl chloride (1.0 eq) dropwise, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to 25-30°C and stir continuously until the reaction is complete (monitor by TLC or HPLC).

-

Upon completion, cool the mixture to 10-15°C.

-

Add an anti-solvent such as diisopropyl ether (20-22 volumes) to precipitate the product. Maintain the temperature at 10-15°C for at least two hours to ensure complete precipitation.[10]

-

Isolate the solid product, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, by filtration or centrifugation.

-

Wash the product with fresh diisopropyl ether and dry under vacuum.

Protocol 2: Coupling Reaction to Form this compound

This protocol details the amide bond formation between the two key fragments. The free base of the benzyl ester intermediate is generated in situ before coupling.

Rationale: The hydrochloride salt of the amino ester must be neutralized to the free amine to make it nucleophilic for the coupling reaction. The reaction with the carboxyanhydride is an efficient way to form the amide bond, releasing carbon dioxide as the only byproduct.[8]

Step-by-Step Methodology:

-

Prepare the free base of (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate by dissolving the hydrochloride salt (1.0 eq) in a biphasic system of toluene and a 10% aqueous solution of NaHCO₃.[8] Separate the organic layer containing the free amine and use it directly in the next step.

-

In a separate reaction vessel, prepare a solution of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-alanylcarboxyanhydride (1.0 eq) in toluene.[8]

-

To the toluene solution of the free amine from step 1, add the carboxyanhydride solution dropwise over approximately 10 minutes. Maintain the reaction temperature between 22-25°C. Use a cooling bath if necessary to manage any exotherm.[8]

-

Stir the reaction mixture at 22-25°C for 4 hours, monitoring progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding a 2N NaOH solution and stirring for 15-20 minutes to hydrolyze any unreacted anhydride.[8]

-

Perform a standard aqueous work-up. Separate the organic (toluene) layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude this compound, typically as a thick oil. The product can be purified further by column chromatography if necessary.

Part 2: Comprehensive Characterization and Analytical Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach ensures a complete analytical profile.

Caption: Analytical workflow for this compound characterization.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Benzyl (2S,3aS,6aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate | [11][12] |

| Molecular Formula | C₃₀H₃₈N₂O₅ | [4][5] |

| Molecular Weight | 506.63 g/mol | [4] |

| Appearance | Typically a thick oil or off-white solid | [10][11] |

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals (in CDCl₃, δ in ppm):

-

~7.2-7.4: Multiplet, 10H (Aromatic protons from benzyl ester and phenylpropyl groups).

-

~5.1-5.2: Singlet or AB quartet, 2H (-O-CH₂ -Ph of benzyl ester).

-

~4.1-4.3: Quartet, 2H (-O-CH₂ -CH₃ of ethyl ester).

-

~1.2-1.4: Triplet, 3H (-O-CH₂-CH₃ of ethyl ester).

-

Additional complex multiplets for the aliphatic protons of the bicyclic ring system and the phenylpropyl and alanyl side chains.[13]

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule, serving as a rapid confirmation of successful synthesis.[14]

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| N-H Stretch (Amide) | ~3300-3200 | Confirms presence of the amide bond. |

| C-H Stretch (Aromatic) | ~3100-3000 | Indicates presence of phenyl rings. |

| C-H Stretch (Aliphatic) | ~3000-2850 | Confirms the aliphatic backbone. |

| C=O Stretch (Ester) | ~1745-1735 | Strong, sharp peak confirming both benzyl and ethyl esters.[13][14] |

| C=O Stretch (Amide I) | ~1660-1640 | Confirms the newly formed amide linkage.[13] |

3. Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation patterns.

Expected Results (LC-MS, ESI+):

-

Molecular Ion: m/z 507.6 [M+H]⁺.[11]

-

Key Fragments: Fragmentation would likely involve the loss of the benzyl group (C₇H₇, 91 Da), the ethoxy group (OC₂H₅, 45 Da), and cleavage at the amide bonds.

Chromatographic Analysis: Purity Assessment by HPLC

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and separating the target molecule from starting materials, by-products, and degradation products.[15][16]

Protocol: Reversed-Phase HPLC Method

This method is adapted from established procedures for Ramipril and its related substances.[17][18]

| Parameter | Condition |

| Column | C18 (e.g., Ace C18, 5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted to 2.5 with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic (e.g., 50:50 v/v A:B) or a suitable gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 25°C |

Part 3: The Final Transformation - Deprotection to Ramipril

The final step in the synthesis is the removal of the benzyl protecting group to unmask the carboxylic acid, yielding Ramipril.

Rationale: Catalytic hydrogenolysis is the preferred method for benzyl ester deprotection. It is a clean and high-yielding reaction that proceeds under mild conditions, which is crucial to avoid degradation of the complex molecule.[19][20][21] The reaction uses a palladium catalyst and a source of hydrogen to cleave the benzylic C-O bond.[22]

Caption: Deprotection of this compound to yield Ramipril.

Protocol 3: Catalytic Hydrogenolysis of this compound

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (10-15 volumes).[8]

-

Carefully add the catalyst, 10% Palladium on Carbon (Pd/C), typically 5-10% by weight of the substrate.

-

Place the reaction vessel in a hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically from atmospheric pressure to a slight overpressure) and stir the mixture vigorously at room temperature.[8]

-

Monitor the reaction by observing the cessation of hydrogen uptake or by HPLC analysis. The reaction is typically complete within 1-3 hours.[8]

-

Upon completion, carefully purge the system again with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude Ramipril.

-

The crude product can be purified by crystallization from a suitable solvent system, such as diethyl ether or ethyl acetate, to yield pure Ramipril.[8]

Conclusion

The synthesis of this compound is a well-orchestrated process that hinges on the strategic use of a benzyl protecting group to enable a highly efficient convergent coupling reaction. Its subsequent deprotection via catalytic hydrogenolysis provides a clean and direct route to the final active pharmaceutical ingredient, Ramipril. The rigorous analytical characterization detailed herein—spanning NMR, MS, IR, and HPLC—is not merely procedural but forms the bedrock of quality control, ensuring the identity, purity, and structural integrity of this critical intermediate. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and validation of this compound in a drug development setting.

References

- Benzyl Protection. Common Organic Chemistry.

- Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.

- Development and validation of a liquid chromatographic method for the determination of the related substances of ramipril in Altace capsules. PubMed.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- A method of preparation of ramipril.

- A review on validated analytical methods for Ramipril. World Journal of Biology Pharmacy and Health Sciences.

- Development of Methods of Quality Control of the Tablets «Ramipril». MDPI.

- Determination of ramipril in pharmaceutical preparations by high-performance liquid chrom

- Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. MDPI.

- Synthetic method for preparing ramipril key intermediate from serine.

- Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace.

- Benzyl Deprotection of Alcohols. J&K Scientific LLC.

- A METHOD FOR PREPARING RAMIPRIL.

- Synthesis and ACE-inhibitory potency of captopril branched chain ester prodrugs.

- Improved ramipril synthesis.

- Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online.

- The synthetic method of ramipril.

- Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs.

- Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers.

- Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. Journal of Pharmacy & Pharmacognosy Research.

- Process for preparing ramipril.

- CERTIFICATE OF ANALYSIS - this compound. Cloud Object Storage.

- PROCESS FOR THE PREPARATION OF RAMIPRIL.

- Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. NIH.

- This compound. Santa Cruz Biotechnology.

- Protective Groups. Organic Chemistry Portal.

- This compound.

- This compound. SynZeal.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. venkatasailifesciences.com [venkatasailifesciences.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. media.neliti.com [media.neliti.com]

- 8. WO2005121084A1 - A method of preparation of ramipril - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN103282350B - Process for preparing ramipril - Google Patents [patents.google.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. This compound | CAS No. 87269-88-3 | | SynZeal [synzeal.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. jppres.com [jppres.com]

- 15. Development and validation of a liquid chromatographic method for the determination of the related substances of ramipril in Altace capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 20. Benzyl Ethers [organic-chemistry.org]

- 21. jk-sci.com [jk-sci.com]

- 22. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Ramipril Benzyl Ester: Strategies, Protocols, and Mechanistic Insights

Abstract

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and congestive heart failure.[1] Its synthesis is a multi-step process where stereochemical integrity is paramount. This technical guide provides an in-depth exploration of the synthesis of Ramipril Benzyl Ester (C₃₀H₃₈N₂O₅, CAS No: 87269-88-3), a critical penultimate intermediate. We will dissect the core synthetic strategy, which hinges on a pivotal peptide coupling reaction, and provide detailed, field-proven protocols for the synthesis of its requisite precursors. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, actionable methodologies.

Introduction: The Strategic Importance of this compound

The chemical structure of Ramipril, (2S,3aS,6aS)-1[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester, features five stereocenters.[2] The therapeutic efficacy of Ramipril is almost exclusively derived from the S,S,S,S,S-isomer. Consequently, its synthesis demands a highly stereocontrolled approach. The formation of this compound serves as a key convergent point in the synthesis, where two complex chiral fragments are joined. The benzyl group acts as a robust protecting group for the carboxylic acid on the bicyclic moiety, which is later removed in the final step via hydrogenolysis to yield Ramipril.[3][4]

The overall synthetic pathway is visualized below, highlighting the convergence of two key intermediates to form the target this compound.

Diagram 2: Workflow for the Peptide Coupling Synthesis of this compound.

Experimental Protocol: DCC/HOBt Coupling

-

Initial Charge: To a reaction vessel, charge (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride (Fragment A), N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (Fragment B), and HOBt in a suitable anhydrous solvent like dichloromethane (DCM) or toluene. [5]2. Neutralization: Cool the mixture to 0-5°C in an ice bath. Slowly add a base, such as triethylamine (TEA), to neutralize the hydrochloride salt of Fragment A. This is crucial for freeing the amine for reaction.

-

Carboxylic Acid Activation: While maintaining the low temperature, add a solution of DCC in the same solvent dropwise. The DCC reacts with the carboxylic acid of Fragment B, activated by HOBt, to form a highly reactive intermediate.

-

Reaction: Allow the reaction to warm to room temperature (e.g., 25-30°C) and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [6]5. By-product Removal: A major by-product of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in most organic solvents and precipitates out. It is removed by filtration. [3][6]6. Aqueous Work-up: The filtrate is washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess base, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted Fragment B and HOBt, and finally with brine.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude this compound, typically as an oil or semi-solid. [3]

Purification and Analytical Characterization

The crude this compound must be purified to remove residual reagents and side products before proceeding to the final debenzylation step.

Purification Strategies

While chromatographic purification is feasible on a lab scale, it is generally not economical for industrial production. [7]Common large-scale purification methods include:

-

Direct Crystallization: The crude product can sometimes be crystallized from a suitable solvent system, such as ether. [3]* Acid Addition Salt Formation: A highly effective method involves forming a specific acid addition salt, such as the maleic acid salt. This salt often has excellent crystalline properties, allowing for efficient purification by recrystallization. The pure salt can then be treated with a base to regenerate the purified this compound. [8]

Diagram 3: Purification Workflow via Maleic Acid Salt Formation.

Analytical Characterization

The identity, purity, and stereochemical integrity of the synthesized intermediate are confirmed using a suite of analytical techniques.

| Parameter | Method | Typical Conditions / Observations |

| Chemical Purity | HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5 µm). [9]Mobile Phase: Gradient or isocratic mixture of an acidic buffer (e.g., phosphate or sodium hexanesulfonate) and acetonitrile. [9][10]Detection: UV at ~210 nm. [10][11] |

| Optical Purity | Chiral HPLC | Specialized chiral column to separate diastereomers and enantiomers, ensuring >99.5% desired isomer. |

| Structural Identity | ¹H and ¹³C NMR | Provides a distinct fingerprint of the molecule, confirming the presence of benzyl, ethyl ester, and other structural motifs. |

| Molecular Weight | Mass Spectrometry | Confirms the molecular weight (C₃₀H₃₈N₂O₅ = 506.63 g/mol ). |

| Functional Groups | IR Spectroscopy | Shows characteristic peaks for ester C=O (~1745 cm⁻¹) and amide C=O (~1640-1660 cm⁻¹). [11] |

Conclusion

The synthesis of this compound is a masterful exercise in stereocontrolled organic chemistry. The convergent strategy, relying on the coupling of two optically pure precursors, is both elegant and industrially scalable. Success is predicated on careful control of reaction conditions, particularly during the peptide coupling step, and a robust purification strategy to ensure the intermediate meets the stringent purity requirements for conversion to the final active pharmaceutical ingredient. The protocols and insights provided in this guide offer a solid foundation for professionals engaged in the synthesis of this important therapeutic agent.

References

- WO2009122433A2 - A process for preparation of ramipril.

- CN105777611A - Synthetic method for preparing ramipril key intermediate

- Asymmetric Synthesis of (S,S,S)-2-Aza-bicyclo-[3.3.0]-octane-3-carboxylic Acid Benzyl Ester: Formal Synthesis of Ramipril.

- US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.

- WO2005121084A1 - A method of preparation of ramipril.

- US20100324304A1 - Improved ramipril synthesis.

- This compound | 87269-88-3. Biosynth.

- CN104817486A - Ramipril intermediate synthesis method.

- WO/2006/059347 IMPROVED PROCESS FOR PREPARATION OF RAMIPRIL.

- A METHOD FOR PREPARING RAMIPRIL - P

- Determination of ramipril in pharmaceutical preparations by high-performance liquid chrom

- A review on validated analytical methods for Ramipril. World Journal of Biology Pharmacy and Health Sciences.

- Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online.

- US6407262B1 - Process for the preparation of Ramipril.

- Development of Methods of Quality Control of the Tablets «Ramipril». MDPI.

- US7732620B2 - Process for crystallization of Ramipril and preparation of a hydrated form thereof.

Sources

- 1. journalwjbphs.com [journalwjbphs.com]

- 2. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]

- 3. WO2005121084A1 - A method of preparation of ramipril - Google Patents [patents.google.com]

- 4. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]

- 5. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]

- 6. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]

- 7. US7732620B2 - Process for crystallization of Ramipril and preparation of a hydrated form thereof - Google Patents [patents.google.com]

- 8. US6407262B1 - Process for the preparation of Ramipril - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mechanism of Action of Ramipril Benzyl Ester

Executive Summary

Ramipril, a cornerstone in the management of hypertension and cardiovascular disease, functions as a prodrug, requiring in-vivo bioactivation to exert its therapeutic effect. This guide provides a detailed examination of the mechanism of action of Ramipril Benzyl Ester, a lipophilic derivative of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor. We will deconstruct the journey of this molecule from oral administration to its ultimate inhibitory action on a key enzyme of the renin-angiotensin-aldosterone system (RAAS). This document elucidates the strategic prodrug design, the critical enzymatic conversion process mediated by hepatic carboxylesterases, and the molecular interactions of the active metabolite, ramiprilat, with the angiotensin-converting enzyme. Furthermore, we provide validated experimental protocols for the in-vitro assessment of ACE inhibition, grounding the theoretical mechanisms in practical, verifiable methodology.

The Renin-Angiotensin-Aldosterone System (RAAS): A Primary Regulator of Hemodynamics

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Its activity is initiated in response to decreased renal perfusion or low sodium concentration.[2] The juxtaglomerular cells of the kidney release the enzyme renin, which cleaves the liver-derived prohormone angiotensinogen into the decapeptide angiotensin I.[1] While physiologically weak, angiotensin I serves as the substrate for the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase found predominantly in the endothelium of the lungs and other tissues.[1][2]

ACE catalyzes the conversion of angiotensin I to the potent octapeptide angiotensin II, the primary effector of the RAAS.[3] Angiotensin II exerts several powerful effects to elevate blood pressure:

-

Vasoconstriction: It directly constricts arterioles, increasing total peripheral resistance.[1]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys.[1][2]

-

Sympathetic Stimulation: It enhances adrenergic outflow from the central nervous system.[1]

-

Antidiuretic Hormone (ADH) Release: It stimulates the pituitary gland to release ADH, promoting water retention.[2]

Simultaneously, ACE is identical to kininase II, the enzyme responsible for degrading bradykinin, a potent vasodilator peptide.[1][3] Therefore, ACE activity not only generates a powerful vasoconstrictor but also inactivates a key vasodilator, making it a pivotal control point for blood pressure regulation and a prime therapeutic target.

Caption: Bioactivation pathway of this compound to Ramiprilat.

Molecular Mechanism of ACE Inhibition by Ramiprilat

Once formed, ramiprilat is a potent, competitive inhibitor of the angiotensin-converting enzyme. [4]Its mechanism of action leads to a cascade of beneficial hemodynamic effects.

-

Decreased Angiotensin II: By inhibiting ACE, ramiprilat blocks the conversion of angiotensin I to angiotensin II. [3]This reduction in plasma and tissue angiotensin II levels leads to decreased vasopressor activity and reduced aldosterone secretion. [3][5]The result is vasodilation and a reduction in sodium and water retention, both of which contribute to lowering blood pressure.

-

Increased Bradykinin: ACE (kininase II) is also responsible for the breakdown of bradykinin. [1]Inhibition of this enzyme leads to an accumulation of bradykinin. [2]Bradykinin is a potent vasodilator, and its increased levels are believed to contribute significantly to the therapeutic effects of ramipril. [3]This mechanism is also responsible for the common side effect of a persistent dry cough associated with ACE inhibitors. [1] The overall effect is a reduction in total peripheral resistance and a decrease in cardiac workload, making ramipril effective in treating hypertension and heart failure. [2]

In-Vitro Protocol: Spectrophotometric Assay for ACE Inhibition

To validate the inhibitory potential of compounds like ramiprilat, a robust in-vitro assay is essential. The following protocol, based on the widely used Cushman and Cheung method, provides a reliable system for quantifying ACE activity and its inhibition. [6][7]The assay measures the production of hippuric acid (HA) from the synthetic substrate hippuryl-histidyl-leucine (HHL). [8]

Principle

ACE cleaves the C-terminal dipeptide from HHL to release hippuric acid (HA) and histidyl-leucine. The reaction is stopped, and HA is extracted into an organic solvent (ethyl acetate). The amount of HA produced, which is directly proportional to ACE activity, is quantified by measuring its absorbance at 228 nm. [7][8]The presence of an inhibitor reduces the amount of HA formed.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Ramiprilat (or other test inhibitor)

-

Captopril (positive control)

-

Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Deionized Water

-

Microcentrifuge tubes, pipettes, spectrophotometer, 37°C water bath

Step-by-Step Methodology

-

Reagent Preparation:

-

ACE Solution: Prepare a stock solution of ACE in deionized water. The final concentration in the assay should be optimized (typically ~2-5 mU/mL). [7] * HHL Substrate Solution: Prepare a 5 mM solution of HHL in the sodium borate buffer. [7] * Inhibitor Solutions: Prepare a stock solution of ramiprilat or captopril in deionized water. Create a series of dilutions to determine the IC₅₀ value (e.g., ranging from 0.1 nM to 1 µM).

-

-

Assay Procedure:

-

Pre-incubation: In a microcentrifuge tube, add 50 µL of either the inhibitor solution (at various concentrations), captopril (positive control), or deionized water (for 100% activity control). Add 25 µL of the ACE enzyme solution. [7] * Incubate: Gently mix and pre-incubate the mixture at 37°C for 10 minutes. [7] * Initiate Reaction: Start the enzymatic reaction by adding 125 µL of the 5 mM HHL substrate solution. [7] * Incubate: Incubate the reaction mixture at 37°C for 30-60 minutes (time should be optimized to ensure the reaction is in the linear range). [7] * Stop Reaction: Terminate the reaction by adding 200 µL of 1 M HCl. [7]

-

-

Extraction and Quantification:

-

Extraction: Add 1.0 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid.

-

Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Sample Transfer: Carefully transfer 0.8 mL of the upper organic (ethyl acetate) layer to a clean tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitution: Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water or buffer.

-

Measurement: Measure the absorbance of the solution at 228 nm using a UV spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance of the 100% activity control and A_inhibitor is the absorbance in the presence of the inhibitor.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).

-

Caption: Experimental workflow for the in-vitro ACE inhibition assay.

Conclusion

The mechanism of action of this compound is a sophisticated example of targeted drug delivery through prodrug design. By masking the polar active site of ramiprilat with a lipophilic benzyl ester group, the molecule is optimized for oral absorption. Its therapeutic action is contingent upon a precise, enzyme-mediated bioactivation step within the liver, catalyzed by CES1, which efficiently unmasks the active diacid. The resulting metabolite, ramiprilat, acts as a potent and competitive inhibitor of the angiotensin-converting enzyme. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to reduced levels of the vasoconstrictor angiotensin II and increased levels of the vasodilator bradykinin. The net effect is a powerful and sustained reduction in blood pressure and cardiovascular workload, underscoring the clinical utility of this therapeutic strategy. The mechanism is well-understood and can be reliably validated through established in-vitro protocols, providing a solid foundation for further research and development in this class of drugs.

References

-

Title: Ramipril | C23H32N2O5 | CID 5362129 Source: PubChem - NIH URL: [Link]

-

Title: What is the mechanism of Ramipril? Source: Patsnap Synapse URL: [Link]

-

Title: Ramipril Tablets: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]

-

Title: In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors Source: PubMed URL: [Link]

-

Title: Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants Source: ResearchGate URL: [Link]

-

Title: What is the effect of Ramipril (Angiotensin-Converting Enzyme Inhibitor)? Source: Dr.Oracle URL: [Link]

-

Title: Ramipril - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: ACE Inhibition Assay - Protocol Source: OneLab - Andrew Alliance URL: [Link]

-

Title: CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors Source: PMC - NIH URL: [Link]

-

Title: ramipril - PRODUCT MONOGRAPH Source: pdf.hres.ca URL: [Link]

-

Title: Clinical pharmacokinetics of ramipril Source: PubMed URL: [Link]

-

Title: ACE Inhibitory Activity Assay ACE Kit - WST Source: Dojindo URL: [Link]

-

Title: Human physiologically based pharmacokinetic model for ACE inhibitors: Ramipril and ramiprilat Source: ResearchGate URL: [Link]

- Title: US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions Source: Google Patents URL

-

Title: Ramipril Metabolism Pathway Source: SMPDB URL: [Link]

- Title: EP1937220A2 - Ramipril formulation with increased stability Source: Google Patents URL

-

Title: Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note Source: PMC - NIH URL: [Link]

Sources

- 1. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ramipril? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

Ramipril Benzyl Ester: A Deep Dive into its Pharmacokinetics and Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic and metabolic profile of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and cardiovascular disease. As Ramipril is administered as a prodrug, this document will focus on the biotransformation of its ester form to the active metabolite, ramiprilat, and the subsequent physiological journey of both compounds.

Introduction: The Rationale for a Prodrug Strategy

Ramipril is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting ACE, ramipril and its active metabolite, ramiprilat, prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This leads to vasodilation, reduced sodium and water reabsorption, and a decrease in blood pressure.[2]

The therapeutic efficacy of ramipril is intrinsically linked to its prodrug design. Ramipril itself has limited activity but is readily absorbed orally.[2] The ester group, specifically a benzyl ester in the context of this guide's topic, enhances its lipophilicity, facilitating absorption across the gastrointestinal tract. Following absorption, it undergoes rapid and extensive first-pass metabolism, primarily in the liver, where the ester bond is cleaved to form the pharmacologically active diacid metabolite, ramiprilat.[1][3][4] This bioconversion is crucial, as ramiprilat is a significantly more potent ACE inhibitor than its parent compound.[5]

Pharmacokinetic Profile: A Journey from Absorption to Elimination

The pharmacokinetic profile of ramipril and ramiprilat is characterized by rapid absorption of the prodrug, efficient conversion to the active metabolite, and a prolonged duration of action.

Absorption

Following oral administration, ramipril is rapidly absorbed, with peak plasma concentrations (Cmax) of the parent drug reached within approximately one hour.[2][6] The extent of absorption is estimated to be at least 50-60%.[6] The presence of food in the gastrointestinal tract does not significantly affect the extent of ramipril absorption, although it can slow the rate of absorption.[2]

Distribution

Once absorbed, ramipril is widely distributed throughout the body. Both ramipril and ramiprilat exhibit significant binding to plasma proteins, with approximately 73% of ramipril and 56% of ramiprilat being protein-bound.[2][3] Ramipril shows high concentrations in tissues such as the liver, kidneys, and lungs.[3]

Metabolism: The Crucial Activation Step

The conversion of ramipril to ramiprilat is the cornerstone of its therapeutic effect. This metabolic activation is primarily mediated by carboxylesterase 1 (CES1), a major hydrolase found in the human liver.[5][7][8][9] Studies have shown that ramipril is readily hydrolyzed by CES1, while it is not a substrate for CES2.[7][8][9]

The metabolic process involves the cleavage of the ester group from ramipril, yielding the active diacid, ramiprilat.[1][2] In addition to the formation of ramiprilat, both ramipril and ramiprilat can undergo glucuronidation to form inactive metabolites.[2][3] It is noteworthy that ramipril is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system.[2]

Caption: Metabolic activation of Ramipril to its active form, Ramiprilat.

Elimination

The elimination of ramipril and its metabolites occurs through both renal and fecal routes, with approximately 60% of the dose excreted in the urine and 40% in the feces.[2] The elimination of ramiprilat is characterized by a multi-phasic decline in plasma concentrations. An initial rapid decline, with a half-life of 2 to 4 hours, is followed by a more prolonged terminal elimination phase with a half-life exceeding 50 hours.[2] This long terminal half-life is attributed to the high-affinity binding of ramiprilat to ACE.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for ramipril and its active metabolite, ramiprilat.

| Parameter | Ramipril | Ramiprilat | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours | [2][6][10] |

| Plasma Protein Binding | 73% | 56% | [2][3] |

| Bioavailability (as Ramiprilat) | 44% | - | [11] |

| Elimination Half-life (initial phase) | 2-4 hours | - | [2] |

| Elimination Half-life (apparent phase) | - | 9-18 hours | [2] |

| Elimination Half-life (terminal phase) | - | >50 hours | [2] |

| Primary Route of Elimination | Metabolism | Renal and Fecal | [2] |

Analytical Methodologies for Quantification

Accurate quantification of ramipril and ramiprilat in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, specificity, and throughput.[12][13][14]

Experimental Protocol: LC-MS/MS Quantification of Ramipril and Ramiprilat in Human Plasma

This protocol outlines a general procedure for the simultaneous determination of ramipril and ramiprilat in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile containing an internal standard like enalapril and enalaprilat).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., Chromolith SpeedROD RP-18e).[12][14]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ramipril: Precursor ion → Product ion (specific m/z values to be optimized).

-

Ramiprilat: Precursor ion → Product ion (specific m/z values to be optimized).

-

Internal Standard: Precursor ion → Product ion (specific m/z values to be optimized).

-

-

Optimization: Dwell time, collision energy, and other mass spectrometer parameters should be optimized for maximum sensitivity and specificity.[12]

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of ramipril and ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for LC-MS/MS analysis of Ramipril and Ramiprilat.

Factors Influencing Pharmacokinetics and Metabolism

Several factors can influence the pharmacokinetics and metabolism of ramipril, leading to inter-individual variability in drug response.

-

Renal Impairment: Since ramiprilat is primarily cleared by the kidneys, patients with renal impairment (creatinine clearance < 40 mL/min/1.73 m²) may have significantly higher plasma concentrations of ramiprilat.[2][6] Dosage adjustments are often necessary in this patient population.[15]

-

Hepatic Impairment: While the liver is the primary site of ramipril's conversion to ramiprilat, hepatic impairment can lead to increased plasma levels of ramipril.[2] However, the peak concentrations of ramiprilat are generally not significantly different from those in individuals with normal liver function.[6]

-

Genetic Variations: Genetic polymorphisms in the CES1 gene can affect the rate and extent of ramipril activation, potentially influencing therapeutic efficacy and the risk of adverse effects.[5]

-

Drug-Drug Interactions: Although clinically significant pharmacokinetic interactions with ramipril are not commonly reported, co-administration of drugs that inhibit CES1 could potentially reduce the formation of ramiprilat.[3][9]

Conclusion and Future Directions

The prodrug strategy of ramipril, relying on the efficient metabolic activation by hepatic CES1, is a prime example of rational drug design. This approach optimizes oral bioavailability while delivering a potent and long-acting ACE inhibitor. A thorough understanding of its pharmacokinetic and metabolic pathways is critical for optimizing therapeutic outcomes and ensuring patient safety.

Future research should continue to explore the impact of genetic variability in drug-metabolizing enzymes and transporters on ramipril's disposition and clinical response. Further investigation into potential drug-drug interactions, particularly with newer therapeutic agents, will also be crucial for refining prescribing guidelines and personalizing treatment strategies for patients with hypertension and cardiovascular diseases.

References

- Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril. Vertex AI Search.

- Ramipril - StatPearls - NCBI Bookshelf - NIH. Vertex AI Search.

- Clinical pharmacokinetics of ramipril - PubMed. Vertex AI Search.

- Ramipril Metabolism P

- In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors - ResearchG

- In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors - Semantic Scholar. Vertex AI Search.

- Population pharmacokinetics of ramipril in patients with chronic heart failure: A real-world longitudinal study. Vertex AI Search.

- Clinical Pharmacokinetics of Ramipril - Semantic Scholar. Vertex AI Search.

- Human physiologically based pharmacokinetic model for ACE inhibitors: Ramipril and ramiprilat - ResearchG

- Clinical pharmacology of ramipril - PubMed. Vertex AI Search.

- In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed. Vertex AI Search.

- Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography- Tandem Mass Spectrometry. Vertex AI Search.

- ALTACE Tablets (ramipril)

- Clinical Profile of Ramipril 2.5mg Capsules - GlobalRx. Vertex AI Search.

- Ramipril. An updated review of its therapeutic use in essential hypertension and heart failure. Vertex AI Search.

- The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry - NIH. Vertex AI Search.

- Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography-Tandem Mass Spectrometry - Indian Journal of Pharmaceutical Sciences. Vertex AI Search.

- (PDF)

- CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC - NIH. Vertex AI Search.

-

DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY E-mail: . Vertex AI Search.

Sources

- 1. SMPDB [smpdb.ca]

- 2. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of Ramipril | Semantic Scholar [semanticscholar.org]

- 5. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]

- 9. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Articles [globalrx.com]

- 11. Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Clinical pharmacology of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Ramipril Benzyl Ester: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the in vitro activity of ramipril benzyl ester, a key intermediate and derivative of the potent angiotensin-converting enzyme (ACE) inhibitor, ramipril. We delve into the foundational principles of the renin-angiotensin-aldosterone system (RAAS) and the established mechanism of action for ACE inhibitors. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical methodologies to assess the biological activity of this compound. We present a hypothesis that this compound, as a prodrug, will exhibit minimal direct in vitro ACE inhibitory activity due to the esterification of a critical carboxyl group required for binding to the ACE active site. To rigorously test this, we provide detailed, step-by-step protocols for both acellular (biochemical) and cell-based in vitro assays. Furthermore, we include a protocol for a standard cytotoxicity assay to ensure the validity of cell-based experiments and a method for the enzymatic hydrolysis of the benzyl ester to its active form. This guide is intended to be a comprehensive resource, blending established scientific principles with actionable experimental designs.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of ACE Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and other cardiovascular diseases.[1] A pivotal enzyme in this pathway is the angiotensin-converting enzyme (ACE), a zinc-dependent metalloprotease.[3][4] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[5][6] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[7][8]

ACE inhibitors are a class of drugs that block the action of this enzyme, thereby reducing the production of angiotensin II and leading to vasodilation and a decrease in blood pressure.[9] Ramipril is a widely prescribed ACE inhibitor used in the treatment of hypertension and heart failure.[10] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form, ramiprilat.[10][11] This bioactivation occurs through the hydrolysis of its ethyl ester group by hepatic carboxylesterases.[10] The active metabolite, ramiprilat, possesses two crucial carboxyl groups that chelate the zinc ion in the active site of ACE, leading to potent inhibition of the enzyme.

This compound is a derivative of ramipril where the carboxyl group on the octahydrocyclopenta[b]pyrrole ring system is esterified with a benzyl group.[12][13] This modification significantly alters the chemical properties of the molecule, particularly its polarity and its ability to interact with the ACE active site.

The Central Hypothesis: this compound as a Prodrug with Limited Direct In Vitro Activity

Based on the established structure-activity relationships of ACE inhibitors, we hypothesize that this compound will exhibit negligible direct inhibitory activity against purified angiotensin-converting enzyme in an acellular in vitro assay. The rationale for this hypothesis is twofold:

-

Esterification of a Key Functional Group: The carboxyl group that is esterified in this compound is essential for binding to the zinc ion within the active site of ACE. By masking this group, the molecule is sterically and electrostatically hindered from effectively interacting with the enzyme.

-

Prodrug Nature: Similar to ramipril itself, this compound is likely a prodrug that requires enzymatic hydrolysis of both the benzyl and ethyl esters to form the active diacid metabolite, ramiprilat.

Therefore, any significant in vitro activity of this compound is expected to be observed only in systems containing esterase activity, such as cell-based assays or in the presence of purified esterases.

Methodologies for Assessing In Vitro Activity

To empirically test our hypothesis, a multi-faceted approach employing both biochemical and cell-based assays is recommended. This section provides detailed protocols for these key experiments.

Acellular (Biochemical) ACE Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified ACE in a controlled, cell-free environment. A spectrophotometric method using the substrate hippuryl-L-histidyl-L-leucine (HHL) is a widely accepted and robust method.[14][15]

Principle: ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm.[14] A reduction in the formation of hippuric acid in the presence of the test compound indicates ACE inhibition.

Experimental Protocol: Spectrophotometric ACE Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer (pH 8.3): Prepare a solution containing 100 mM sodium borate and 300 mM NaCl in deionized water. Adjust the pH to 8.3 with 1 M NaOH.[14]

-

ACE Enzyme Solution: Reconstitute purified rabbit lung ACE (or other commercially available ACE) in the assay buffer to a final concentration of 10 mU/mL. Prepare fresh daily.

-

Substrate Solution (HHL): Dissolve hippuryl-L-histidyl-L-leucine in the assay buffer to a final concentration of 5 mM. Prepare fresh daily.[14]

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Positive Control: Prepare a stock solution of ramiprilat or captopril in the assay buffer.

-

Stopping Reagent: 1 M Hydrochloric Acid (HCl).

-

-

Assay Procedure (96-well UV-transparent plate format):

-

Add 20 µL of assay buffer (for control) or the test/positive control compound at various concentrations to the wells.

-

Add 20 µL of the ACE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the HHL substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 150 µL of 1 M HCl to each well.

-

Measure the absorbance of each well at 228 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) using non-linear regression analysis.

-

Cell-Based ACE Inhibition Assay

This assay evaluates the inhibitory activity of the compound in a more biologically relevant context, where cellular processes such as compound uptake and metabolic activation by intracellular esterases can occur.

Principle: A suitable cell line that expresses ACE (e.g., human umbilical vein endothelial cells - HUVECs) is treated with the test compound. The activity of ACE in the cell lysate is then measured using a fluorometric assay.

Experimental Protocol: Fluorometric Cell-Based ACE Inhibition Assay

-

Cell Culture and Treatment:

-

Culture HUVECs in appropriate media until they reach 80-90% confluency in a 6-well plate.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).

-

-

Cell Lysate Preparation:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., CelLytic™ M) on ice.[8]

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

-

-

Fluorometric ACE Activity Assay (96-well black plate format):

-

Reagent Preparation: Utilize a commercial fluorometric ACE assay kit, which typically includes a fluorogenic ACE substrate, assay buffer, and a positive control inhibitor.[5][8]

-

Assay Procedure:

-

Add 50 µL of cell lysate (normalized for protein concentration) to the wells.

-

Add 50 µL of the ACE substrate solution to each well.

-

Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) over 30-60 minutes at 37°C.[5]

-

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (RFU/min) for each sample.

-

Determine the percentage of ACE inhibition relative to the vehicle-treated control.

-

Calculate the IC50 value as described for the biochemical assay.

-

Cytotoxicity Assay

It is crucial to determine if the test compound exhibits cytotoxic effects at the concentrations used in the cell-based assay, as this could lead to a false-positive result (i.e., a decrease in ACE activity due to cell death rather than direct inhibition). The MTT assay is a common method for assessing cell viability.[2][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding and Treatment:

-

Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with the same concentrations of this compound as used in the cell-based ACE assay for the same duration.

-

-

MTT Assay Procedure:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

A significant decrease in cell viability at concentrations that show ACE inhibition would suggest that the observed effect may be due to cytotoxicity.

-

Enzymatic Hydrolysis of this compound

To confirm that the lack of activity in the biochemical assay is due to the esterified carboxyl group, in vitro enzymatic hydrolysis can be performed to generate the active diacid, which can then be tested for ACE inhibitory activity.

Experimental Protocol: Enzymatic Hydrolysis

-

Reaction Setup:

-

Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add a broad-spectrum esterase (e.g., porcine liver esterase).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

-

Monitoring and Purification:

-

Monitor the progress of the hydrolysis by HPLC or LC-MS to confirm the formation of the diacid metabolite.

-

Once the reaction is complete, the active metabolite can be purified for use as a positive control in the ACE inhibition assays.

-

Data Presentation and Interpretation

The quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.

Table 1: Expected In Vitro ACE Inhibitory Activity

| Compound | Biochemical Assay IC50 (µM) | Cell-Based Assay IC50 (µM) | Cytotoxicity (CC50) (µM) |

| This compound | > 100 (Expected) | To be determined | > 100 (Expected) |

| Ramiprilat | < 0.01 (Expected) | < 0.01 (Expected) | > 100 (Expected) |

Interpretation:

-

A high IC50 value (> 100 µM) for this compound in the biochemical assay would support the hypothesis that it is inactive against the purified enzyme.

-

A significantly lower IC50 value in the cell-based assay compared to the biochemical assay would suggest that the compound is being metabolized to an active form by cellular esterases.

-

The cytotoxicity (CC50) value should be significantly higher than the cell-based IC50 value to ensure that the observed ACE inhibition is not an artifact of cell death.

Visualizing the Workflow and Pathway

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Caption: Experimental workflow for assessing the in vitro activity of this compound.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.

Conclusion

This technical guide outlines a comprehensive strategy for evaluating the in vitro activity of this compound. By employing a combination of biochemical and cell-based assays, alongside appropriate controls, researchers can rigorously test the hypothesis that this compound functions as a prodrug with limited direct ACE inhibitory activity. The provided protocols are designed to be robust and adaptable, offering a solid foundation for further investigation into the pharmacological properties of ramipril derivatives. Understanding the nuances of prodrug activation is critical in the early stages of drug discovery and development, and the methodologies described herein provide a clear path for elucidating the in vitro bioactivity of esterified compounds like this compound.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

-

PubMed. (n.d.). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. National Center for Biotechnology Information. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

-

Tosh, M. W. (2019). Angiotensin-converting enzyme inhibitory assay. protocols.io. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

-

Assay Genie. (n.d.). Technical Manual ACE2 (Angiotensin Converting Enzyme 2) Fluorometric Inhibitor Screening Kit. Assay Genie. [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). PubMed. [Link]

-

Hanyšová, L., Klimeš, J., & Dohnal, J. (2005). Stability of ramipril in the solvents of different pH. PubMed. [Link]

-

Bhardwaj, S., & Singh, S. (2008). Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. ResearchGate. [Link]

-

PubMed. (n.d.). Stability of ramipril in the solvents of different pH. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.

- Google Patents. (n.d.). EP2598479B1 - A method for preparing ramipril.

-

Frampton, J. E., & Peters, D. H. (1995). Clinical pharmacology of ramipril. PubMed. [Link]

-

PubMed. (n.d.). In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells. National Center for Biotechnology Information. [Link]

-

Maciej, K., et al. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. National Center for Biotechnology Information. [Link]

-

Shafiq-un-Nabi, S., et al. (2007). Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Ramipril. PubChem. [Link]

- Google Patents. (n.d.). CN1106386A - The synthetic method of ramipril.

-

SynZeal. (n.d.). This compound | CAS No. 87269-88-3. SynZeal. [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. content.abcam.com [content.abcam.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 87269-88-3: this compound | CymitQuimica [cymitquimica.com]

- 13. This compound | CAS No. 87269-88-3 | | SynZeal [synzeal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Therapeutic Potential of Ramipril Benzyl Ester: A Novel Prodrug Strategy

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Ramipril is a cornerstone therapy in cardiovascular medicine, functioning as an ethyl ester prodrug that is metabolized to the potent angiotensin-converting enzyme (ACE) inhibitor, ramiprilat. While clinically effective, the pharmacokinetic profile of ramipril is intrinsically linked to its esterase-mediated conversion. This whitepaper explores the therapeutic potential of a novel chemical entity, Ramipril Benzyl Ester. We hypothesize that modifying the ester moiety from ethyl to benzyl could strategically alter the drug's lipophilicity, metabolic activation kinetics, and tissue distribution. This could, in turn, lead to a modified pharmacokinetic and pharmacodynamic profile, potentially offering advantages such as prolonged duration of action or altered tissue penetration. This guide provides a comprehensive, theoretical framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound, establishing a foundational research program to investigate its potential as a next-generation ACE inhibitor prodrug.

Introduction: The Rationale for Re-engineering a Proven Therapy

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Its overactivation is a key pathological driver of hypertension, heart failure, and chronic kidney disease. Angiotensin-converting enzyme (ACE) inhibitors block this system by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and by inhibiting the degradation of the vasodilator bradykinin.

Ramipril is a highly successful second-generation ACE inhibitor, widely prescribed for hypertension and heart failure.[1] It is administered as a prodrug, specifically an ethyl ester, which enhances its oral bioavailability.[2][3] Following absorption, ramipril is hydrolyzed by hepatic carboxylesterases to its active diacid metabolite, ramiprilat.[4] Ramiprilat is a powerful ACE inhibitor with a Ki value of 7 pM, responsible for the therapeutic effects of the drug.[5]

The clinical success of the prodrug strategy for ACE inhibitors is well-established.[6] However, the specific ester moiety dictates the rate and extent of activation, influencing the pharmacokinetic profile. We propose the investigation of This compound , a novel analogue where the ethyl group is replaced by a benzyl group. The introduction of the bulkier, more lipophilic benzyl moiety is a deliberate design choice intended to probe and potentially modulate the drug's therapeutic profile.

Hypothesis: The substitution of an ethyl with a benzyl ester in the ramipril structure will alter its physicochemical properties, leading to a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to the parent drug. This may manifest as a slower, more sustained release of ramiprilat, potentially leading to a longer duration of antihypertensive action and enabling less frequent dosing.

This document outlines a logical, stepwise preclinical research program to synthesize and evaluate this novel compound.

Molecular Design and Proposed Synthesis

The core concept involves replacing the ethyl ester of ramipril with a benzyl ester. This modification increases the molecule's lipophilicity, which could influence its absorption, distribution, and interaction with metabolizing enzymes.

Chemical Structures

Caption: Chemical structures of Ramipril, its active form Ramiprilat, and the proposed this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached via the direct esterification of the key intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, with a benzyl group, followed by coupling with the side chain. Patents indicate that the benzyl ester of this intermediate is a known compound in various ramipril synthesis routes.[4][7][8] A more direct route would be the esterification of ramiprilat itself, though protecting the second carboxylic acid group may be necessary. A plausible laboratory-scale synthesis starting from ramiprilat is outlined below.

Experimental Protocol: Benzyl Esterification of Ramiprilat

-

Protection (Optional but Recommended): The non-esterified carboxyl group of ramiprilat may be temporarily protected using a standard protecting group (e.g., as a silyl ester) to ensure regioselective esterification.

-

Esterification Reaction:

-

Dissolve protected ramiprilat in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).

-

Add benzyl alcohol (1.1 equivalents) to the solution.

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a more modern reagent like DCID (Dichloroimidazolidinedione) along with a catalyst like 4-Dimethylaminopyridine (DMAP).[9]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Deprotection:

-

Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

If a protecting group was used, remove it under appropriate conditions (e.g., mild acid or fluoride source for a silyl ester).

-

-

Purification: Purify the crude this compound using column chromatography on silica gel to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Preclinical Evaluation Workflow

A structured, phased approach is essential to systematically evaluate the therapeutic potential of this compound. The workflow progresses from fundamental in vitro characterization to more complex in vivo studies.

Caption: Proposed preclinical evaluation workflow for this compound.

In Vitro Characterization: Establishing the Foundational Profile

The initial phase focuses on understanding the fundamental chemical and biological properties of the novel ester.

Protocol: In Vitro Hydrolysis and Metabolic Stability

Causality: The therapeutic efficacy of this compound is entirely dependent on its conversion to ramiprilat. This experiment is critical to determine if, and how quickly, this conversion occurs in biologically relevant fluids. Comparing its stability to ramipril (ethyl ester) will provide the first indication of a potentially altered pharmacokinetic profile.

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of this compound and Ramipril (control) in a suitable solvent like DMSO.

-

Incubation Media: Prepare aliquots of human plasma, simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and human liver microsomes (supplemented with NADPH).

-

Reaction Initiation: Spike the test compounds into the pre-warmed (37°C) incubation media to a final concentration of 1-10 µM.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic activity by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-